molecular formula C13H17NO6S B2768550 (2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid CAS No. 299954-30-6

(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid

Cat. No. B2768550
CAS RN: 299954-30-6
M. Wt: 315.34
InChI Key: AFLPWHOCBJZSFL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid, also known as HPPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. HPPAA is a derivative of the anti-inflammatory drug, sulfasalazine, and has been shown to have anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Functional Modification of Polymers

Poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines exhibit enhanced swelling properties, thermal stability, and promising biological activities for medical applications (Aly, Aly, & El-Mohdy, 2015).

Advanced Polymerization Techniques

Anionic multiblock core cross-linked star copolymers are created via reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the versatility of acrylic acid derivatives in designing well-defined polymers for industrial applications (Bray et al., 2017).

Enhanced Oil Recovery

Acrylamide-based copolymers functionalized with imidazoline derivative and sulfonate exhibit excellent thickening property, shear stability, and salt-tolerance, improving oil recovery in enhanced oil recovery (EOR) processes (Gou et al., 2015).

Membrane Technology

Amino-substituted polyethersulfone synthesized for amphiphilic copolymer membrane applications demonstrates potential in water filtration and purification technologies (Yi et al., 2012).

Catalysis

Sulfonated Schiff base copper(II) complexes, synthesized from components like 2-aminobenzenesulfonic acid, act as efficient and selective catalysts for alcohol oxidation, presenting applications in chemical synthesis and industrial processing (Hazra et al., 2015).

properties

IUPAC Name

(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-20-11-5-3-10(4-6-13(16)17)9-12(11)21(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLPWHOCBJZSFL-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid

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